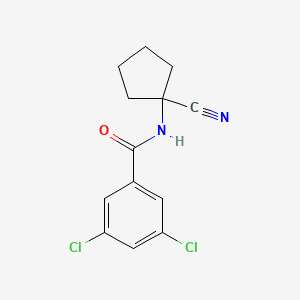

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide

Description

Properties

IUPAC Name |

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O/c14-10-5-9(6-11(15)7-10)12(18)17-13(8-16)3-1-2-4-13/h5-7H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVCZHRNFFPVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1-cyanocyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactions are typically conducted in batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for purification and quality control ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis Reactions: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), and reaction temperatures (e.g., 0-25°C).

Hydrolysis Reactions: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), solvents (e.g., water, ethanol), and elevated temperatures (e.g., 80-100°C).

Major Products Formed

Substitution Reactions: Substituted benzamides with various functional groups replacing the chlorine atoms.

Reduction Reactions: 3,5-dichloro-N-(1-aminocyclopentyl)benzamide.

Hydrolysis Reactions: 3,5-dichlorobenzoic acid and 1-cyanocyclopentylamine.

Scientific Research Applications

3,5-dichloro-N-(1-cyanocyclopentyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.

Biological Research: It is used as a tool compound to study the effects of benzamide derivatives on biological systems, including their interactions with proteins and nucleic acids.

Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide and its closest structural analogues:

Key Observations:

- Substituent Effects: The 1-cyanocyclopentyl group in the target compound introduces steric hindrance and strong electron-withdrawing effects due to the cyano (-CN) moiety. This contrasts with the 1,1-dimethylpropynyl group in propyzamide, which is less polar but contributes to herbicidal activity . The 3-(trifluoromethyl)phenyl substituent in another analogue enhances lipophilicity and metabolic stability, typical of agrochemicals .

- Physical Properties: Propyzamide has a well-documented melting point of 155°C, attributed to its symmetrical dimethylpropynyl group . The cyanocyclopentyl analogue’s melting point is unreported but likely lower due to reduced molecular symmetry.

Applications :

- Propyzamide is a commercial herbicide targeting weeds in crops like lettuce and alfalfa . In contrast, derivatives like 3,5-dichloro-N-(2-chlorophenyl)benzamide are studied for coordination chemistry and supramolecular assembly due to their hydrogen-bonding capabilities .

Biological Activity

3,5-Dichloro-N-(1-cyanocyclopentyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H10Cl2N2O

- Molecular Weight : 286.24 g/mol

- IUPAC Name : this compound

The compound features a dichlorobenzamide structure with a cyanocyclopentyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against a range of bacterial strains.

- Antitumor Activity : Preliminary studies suggest potential efficacy in inhibiting tumor growth.

- Cannabinoid Receptor Modulation : Affinity for cannabinoid receptors (CB1 and CB2), indicating possible applications in pain management and neuroprotection.

Antimicrobial Mechanism

Research indicates that this compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways. This mechanism is common among compounds targeting bacterial infections.

Antitumor Mechanism

The compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was observed in vitro where treated cancer cell lines showed increased markers of apoptosis.

Cannabinoid Receptor Interaction

Studies have demonstrated that the compound acts as a modulator of cannabinoid receptors. It shows selective binding affinity, which could be leveraged for therapeutic effects in conditions such as chronic pain and inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Siwach & Verma (2020) | Identified broad-spectrum antimicrobial activity; effective against Gram-positive and Gram-negative bacteria. |

| European Patent EP3385252 | Demonstrated efficacy in modulating cannabinoid receptors; potential use in managing pain conditions. |

| BenchChem Research | Highlighted the compound’s structural importance in drug development due to its diverse biological activities. |

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Pain Management : Due to its interaction with cannabinoid receptors.

- Infection Control : As an antibacterial agent against resistant strains.

- Cancer Therapy : As a candidate for further development in anticancer drug formulations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3,5-dichloro-N-(1-cyanocyclopentyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Adapt protocols for dichlorobenzamide derivatives (e.g., reacting 3,5-dichlorobenzoyl chloride with amines in DMF at 60°C) . Substitute aromatic amines with 1-cyanocyclopentylamine. Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry. Purify via recrystallization or column chromatography.

- Key Considerations : Steric hindrance from the cyanocyclopentyl group may slow reaction kinetics. Confirm product identity using H/C NMR and IR spectroscopy, comparing carbonyl (C=O) stretches (~1650–1700 cm) to intermediates .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

- Methodology : Use X-ray crystallography (e.g., SHELX programs ). Grow single crystals via slow evaporation (e.g., chloroform/hexane mixtures). Collect diffraction data (Rigaku Mercury2 diffractometer) and refine using SHELXL .

- Structural Insights : Anticipate amide group rotation relative to the benzene ring (e.g., ~30° deviation observed in analogues), influencing hydrogen-bonding networks . Example crystal parameters (analogue):

| Space Group | (Å) | (°) | |

|---|---|---|---|

| 12.227, 10.898, 10.170 | 111.08 | 4 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze H (δ 7.5–8.5 ppm for aromatic protons) and C (δ 165–170 ppm for carbonyl).

- IR : Confirm amide C=O (~1680 cm) and nitrile C≡N (~2240 cm) stretches.

- Mass Spectrometry : Use ESI/HRMS for molecular ion validation (e.g., [M+H] calculated for CHClNO: 297.03 g/mol).

Advanced Research Questions

Q. How does the cyanocyclopentyl substituent influence bioactivity compared to other benzamide derivatives (e.g., propyzamide)?

- Methodology : Conduct comparative bioassays (e.g., microtubule destabilization in Arabidopsis roots ). Test at 1.5–2.5 mM concentrations in growth media. Measure root skewing angles and elongation rates.

- SAR Insights : The cyanocyclopentyl group may enhance steric interactions with biological targets compared to dimethylpropynyl groups in propyzamide, altering binding affinity .

Q. What experimental designs mitigate contradictions in sorption/leaching data for benzamide herbicides in soil systems?

- Methodology : Use dynamic column leaching studies (not batch-slurry) with realistic soil matrices (e.g., clay-rich soils). Compare technical-grade vs. formulated compound (e.g., Kerb® Flo ). Monitor propyzamide analogues for half-life (t ~30–90 days) and values (150–300 mL/g) .

- Data Interpretation : Account for formulation adjuvants (e.g., surfactants) that enhance mobility. Use C-labeled compound for mass balance studies.

Q. How can computational modeling predict environmental persistence or metabolic pathways?

- Methodology : Apply QSAR models for hydrolysis rates (pH-dependent) or microbial degradation. Use software like EPI Suite™ for half-life estimations. Validate with HPLC-MS/MS to detect metabolites (e.g., dichlorobenzoic acid derivatives) .

Methodological Challenges & Recommendations

- Crystallization Issues : If crystals fail to form, try solvent layering (dichloromethane/pentane) or seeding with analogues .

- Analytical Gaps : Cross-reference spectral data with NIST Chemistry WebBook ; synthesize authentic standards for LC-MS calibration.

- Bioassay Design : Include positive controls (e.g., propyzamide) and dose-response curves to quantify potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.